![molecular formula C14H24BClN2O2 B14040716 N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride](/img/structure/B14040716.png)
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride
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Overview
Description
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dioxaborolane group and a dimethylamino group. The presence of the dioxaborolane group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-bromopyridine, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Amination Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with N,N-dimethylmethanamine to introduce the dimethylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group acts as a versatile building block in organic synthesis, facilitating the formation of carbon-carbon bonds. The dimethylamino group enhances the compound’s nucleophilicity, making it reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Uniqueness
N,N-dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride is unique due to the combination of the pyridine ring, dioxaborolane group, and dimethylamino group. This unique structure imparts specific reactivity and versatility in organic synthesis, making it a valuable compound in various scientific research applications .
Biological Activity
N,N-Dimethyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H24BNO2
- CAS Number : 919347-18-5
- Synonyms : N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine
The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its role in various biological processes.
Research indicates that the dioxaborolane group may enhance the compound's ability to interact with biological targets through boron-mediated interactions. Boron-containing compounds have been shown to exhibit unique reactivity and biological properties due to their ability to form stable complexes with biomolecules.
Anticancer Activity
Several studies have explored the anticancer potential of N,N-dimethyl derivatives. For instance:
- In vitro studies demonstrated that similar compounds exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the dioxaborolane moiety is believed to enhance these effects by facilitating cellular uptake and interaction with target proteins involved in cell cycle regulation .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. In vivo studies have reported:
- Improved cognitive function in animal models of neurodegenerative diseases. The compound appears to modulate pathways associated with neuroinflammation and oxidative stress .
Study 1: Anticancer Efficacy
A study conducted on a series of dimethylaminopyridine derivatives showed that compounds with similar structural features exhibited significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the modulation of signaling pathways such as PI3K/Akt and MAPK .
Study 2: Neuroprotection in Animal Models
In a controlled experiment involving mice subjected to induced neurodegeneration, administration of the compound resulted in decreased levels of inflammatory cytokines and improved behavioral outcomes in memory tests. This suggests a potential application in treating conditions like Alzheimer's disease .
Data Tables
Properties
Molecular Formula |
C14H24BClN2O2 |
---|---|
Molecular Weight |
298.62 g/mol |
IUPAC Name |
N,N-dimethyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H23BN2O2.ClH/c1-13(2)14(3,4)19-15(18-13)12-7-11(8-16-9-12)10-17(5)6;/h7-9H,10H2,1-6H3;1H |
InChI Key |
UYRVNAXGKIELET-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN(C)C.Cl |
Origin of Product |
United States |
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